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molecular formula C20H18O B8790652 4-(1,1-Diphenylethyl)phenol CAS No. 6938-97-2

4-(1,1-Diphenylethyl)phenol

Cat. No. B8790652
M. Wt: 274.4 g/mol
InChI Key: QSMWZLKJBVJATE-UHFFFAOYSA-N
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Patent
US04219219

Procedure details

1,1-Diphenylethylene and phenol in an excess amount were heated in an oil bath at 140° to 150° C. for 1 hour in the presence of p-toluenesulfonic acid. After being allowed to cool, p-toluenesulfonic acid was neutralized using sodium hydrogencarbonate and the excess phenol was then removed by steam distillation to obtain p-(1,1-diphenylethyl)phenol. The resulting phenol was then subjected to carboxylation by the Kolbe reaction according to the process described in Synthesis Example 1 to obtain Compound (4) which was then converted into the zinc salt by the same process as that described in Synthesis Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>>[C:1]1([C:7]([C:18]2[CH:19]=[CH:20][C:15]([OH:21])=[CH:16][CH:17]=2)([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the excess phenol was then removed by steam distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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